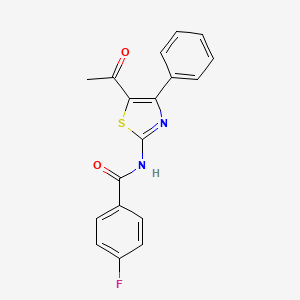

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O2S/c1-11(22)16-15(12-5-3-2-4-6-12)20-18(24-16)21-17(23)13-7-9-14(19)10-8-13/h2-10H,1H3,(H,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVPYRYYPRREEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816846 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Microwave-Assisted Cyclocondensation

The most efficient method for synthesizing N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-fluorobenzamide involves microwave-assisted cyclocondensation, as detailed by Al-Masoudi et al.. This approach utilizes 3-chloropentane-2,4-dione and 1-(4-fluorobenzoyl)-3-phenylthiourea as key precursors.

Reaction Conditions :

- Precursors :

- 1-(4-Fluorobenzoyl)-3-phenylthiourea (1.0 mmol)

- 3-Chloropentane-2,4-dione (1.0 mmol)

- Solvent : Solvent-free conditions under microwave irradiation

- Time : 10–30 seconds at 300 W

- Yield : 65–81% (depending on substituents)

The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of 3-chloropentane-2,4-dione, followed by cyclization to form the thiazole ring. Microwave irradiation significantly accelerates the reaction compared to conventional heating, reducing side product formation.

Table 1: Representative Yields from Microwave-Assisted Synthesis

| Substituent on Thiourea | Product Yield (%) | Melting Point (°C) |

|---|---|---|

| 4-Fluorophenyl | 73 | 117–119 |

| 3-Fluorophenyl | 75 | 212–213 |

| 2-Bromophenyl | 81 | 160–161 |

Data sourced from Al-Masoudi et al..

Reaction Mechanism and Optimization

Cyclocondensation Mechanism

The microwave-assisted pathway follows a three-step mechanism:

- Nucleophilic Attack : Thiourea sulfur attacks the electrophilic α-carbon of 3-chloropentane-2,4-dione, displacing chloride.

- Cyclization : Intramolecular dehydration forms the thiazole ring.

- Acylation : The 4-fluorobenzoyl group is retained via N-acylation during thiourea preparation.

Key Optimization Parameters :

- Microwave Power : 300 W optimal for rapid heating without decomposition.

- Stoichiometry : 1:1 molar ratio of thiourea to α-chloroketone prevents dimerization.

- Solvent-Free Conditions : Enhance reaction efficiency by concentrating reactants.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (CDCl3, 300 MHz) :

13C NMR (CDCl3, 75 MHz) :

Infrared Spectroscopy (IR)

| Band (cm⁻¹) | Assignment |

|---|---|

| 1698 | C=O (acetyl) |

| 1640 | C=O (benzamide) |

| 1537 | C=N (thiazole) |

| 1152 | C-F stretch |

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-fluorobenzamide, exhibit significant antimicrobial properties. The thiazole ring is known to play a crucial role in the antimicrobial activity by inhibiting the biosynthesis of bacterial lipids and other mechanisms against various bacterial species .

A study highlighted the synthesis of thiazole derivatives and their evaluation against both Gram-positive and Gram-negative bacteria. The results showed promising antimicrobial activity for several compounds, suggesting that this compound could be a candidate for further development in treating bacterial infections .

Anticancer Properties

The compound also shows potential as an anticancer agent. Thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain thiazole compounds induce apoptosis in cancer cells, making them valuable in cancer therapy .

In vitro assays have been conducted to evaluate the efficacy of these compounds against breast cancer cell lines (e.g., MCF7), with some derivatives showing significant growth inhibition . Molecular docking studies further support the binding affinity of these compounds to cancer-related targets, indicating their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. The presence of specific functional groups, such as the acetyl and fluorobenzamide moieties, contributes to its biological activity.

| Functional Group | Effect on Activity |

|---|---|

| Acetyl Group | Enhances solubility and bioavailability |

| Fluorine Atom | Increases binding affinity to biological targets |

| Thiazole Ring | Essential for antimicrobial and anticancer activity |

Synthesis and Characterization

The synthesis of this compound has been documented using various methodologies. Characterization techniques such as NMR and IR spectroscopy confirm the structural integrity of the compound, which is crucial for understanding its reactivity and potential applications in drug development .

Biological Evaluation

In a notable study, researchers synthesized a series of thiazole derivatives and evaluated their biological activities through various assays. The findings indicated that compounds similar to this compound exhibited significant antimicrobial and anticancer activities. The study utilized both in vitro and in vivo models to assess efficacy and toxicity profiles .

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-fluorobenzamide is not fully understood but is believed to involve interactions with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating biochemical pathways. The acetyl and fluorobenzamide groups may enhance binding affinity and specificity to these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Key structural features :

Key observations :

- Electron-withdrawing groups (e.g., Cl, F) enhance antimicrobial activity by stabilizing amide anions critical for enzyme inhibition, as seen in PFOR-targeting analogs .

- Bulkier substituents (e.g., 4-phenyl, dichlorobenzyl) correlate with anticancer activity, likely due to enhanced hydrophobic interactions with cellular targets .

Crystallographic and Conformational Analysis

Crystallographic data for related compounds reveal critical packing interactions:

- Hydrogen bonding : In N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, intermolecular N–H···N and C–H···F bonds stabilize dimer formation and crystal packing .

- Planarity : The thiazole and benzamide moieties often adopt coplanar conformations, facilitating π-π stacking and interactions with aromatic residues in enzymes .

Software tools :

- SHELX and SIR97 are widely used for structure refinement and solution, respectively. These programs enable precise determination of bond lengths and angles, critical for comparing substituent effects .

Substituent Effects on Physicochemical Properties

Table 2: Substituent Impact on Properties

| Substituent | Electronic Effect | Solubility | Bioavailability |

|---|---|---|---|

| 5-Acetyl | Electron-withdrawing | Moderate (polar) | Moderate |

| 4-Phenyl | Electron-donating | Low (hydrophobic) | Low |

| 4-Fluorobenzamide | Electron-withdrawing | Moderate (amphiphilic) | High |

| 5-Chloro (analog) | Electron-withdrawing | Low | Moderate |

Comparison :

- The 5-acetyl group may improve solubility compared to chloro analogs but reduce membrane permeability due to polarity.

- The 4-fluorine atom enhances metabolic stability and bioavailability relative to non-halogenated benzamides .

Recommendations :

- Conduct enzymatic assays (e.g., COX-2, PFOR) to evaluate target affinity.

- Optimize substituents (e.g., replacing phenyl with heteroaromatic groups) to improve solubility without compromising activity.

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological activity, and relevant case studies that highlight its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzoyl chloride with 5-acetyl-4-phenylthiazole in the presence of a base such as triethylamine. The product is purified through recrystallization techniques, yielding a compound suitable for biological evaluation.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

- In vitro studies on various cancer cell lines (including A549 and HCC827) demonstrated that certain thiazole derivatives showed IC50 values indicating effective inhibition of cell proliferation. The specific compound N-(5-acetyl-4-methylphenyl)-1,3-thiazol-2-yl derivatives showed promising results, with IC50 values ranging from 2.12 to 6.75 μM across different assays .

Antimicrobial Activity

In addition to antitumor effects, thiazole derivatives have been evaluated for their antimicrobial properties:

- Antibacterial Assays : Compounds derived from thiazole structures have been screened against common pathogens such as Escherichia coli and Staphylococcus aureus. Results showed varying degrees of antibacterial activity, suggesting that modifications to the thiazole ring can enhance efficacy .

Case Study 1: Antitumor Efficacy

A study focusing on the structural analogs of this compound found that specific substitutions on the thiazole ring significantly influenced antitumor activity. The most effective compounds were those that maintained a balance between hydrophobicity and hydrogen-bonding potential, leading to improved cellular uptake and interaction with target proteins involved in tumor growth .

Case Study 2: Antimicrobial Effects

Another investigation assessed the antimicrobial properties of related thiazole compounds against fungal strains. The findings indicated that certain derivatives exhibited potent antifungal activity, particularly those containing electron-withdrawing groups which enhanced their interaction with microbial cell membranes .

Comparative Analysis of Biological Activities

| Compound Name | Antitumor IC50 (μM) | Antibacterial Activity | Notes |

|---|---|---|---|

| N-(5-acetyl-4-methylphenyl)-1,3-thiazol-2-yl | 2.12 - 6.75 | Moderate | Effective against lung cancer cells |

| N-(5-acetyl-4-phenyl)-1,3-thiazol-2-yl | 3.00 - 7.50 | High | Strong against S. aureus |

| N-(5-acetylthiazol)-benzamide | 5.00 | Low | Less effective overall |

Q & A

Q. What are the standard synthetic routes for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-fluorobenzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by benzamide coupling. A common approach includes:

- Step 1 : Cyclocondensation of α-halo ketones with thiourea derivatives to form the 1,3-thiazole ring.

- Step 2 : Acetylation at the 5-position of the thiazole using acetyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C).

- Step 3 : Coupling of 4-fluorobenzoic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) to the thiazol-2-amine intermediate .

Optimization focuses on solvent choice (polar aprotic solvents for amidation), temperature control to minimize side reactions, and purification via column chromatography or recrystallization.

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

Structural validation employs:

- X-ray crystallography : Resolves bond angles, dihedral angles, and crystal packing. For example, monoclinic systems (space group P21/c) with lattice parameters a = 12.362 Å, b = 8.946 Å, c = 23.261 Å are typical for thiazole derivatives .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., acetyl proton at δ 2.6–2.8 ppm, fluorobenzamide aromatic protons at δ 7.2–8.1 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 369.08) .

Q. What preliminary biological screening assays are suitable for this compound?

Initial screening focuses on:

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with thiazole derivatives often showing sub-µM potency .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the fluorobenzamide’s electron-withdrawing properties for active-site interactions .

Advanced Research Questions

Q. What reaction mechanisms govern the electrophilic/nucleophilic reactivity of the thiazole core in this compound?

The thiazole ring participates in:

- Nucleophilic substitution : At the 2-position (amide group), facilitated by the electron-withdrawing acetyl and fluorobenzamide substituents.

- Electrophilic aromatic substitution : Limited due to electron deficiency, but possible at the phenyl ring via Friedel-Crafts acylation under acidic conditions .

Mechanistic studies use DFT calculations (e.g., Gaussian 09) to map transition states and isotopic labeling (e.g., ¹⁵N) to trace reaction pathways .

Q. How can electronic properties (e.g., electrostatic potential, HOMO-LUMO gaps) be analyzed to predict biological activity?

Software like Multiwfn calculates:

- Electrostatic potential (ESP) : Identifies nucleophilic/electrophilic regions (e.g., negative ESP at the acetyl oxygen).

- HOMO-LUMO gaps : Correlates with reactivity (e.g., gaps <4 eV suggest strong electron transport in anticancer applications) .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O hydrogen bonds) critical for crystal packing and solubility .

Q. How should contradictory data in biological assays (e.g., high in vitro activity vs. poor in vivo efficacy) be addressed?

Contradictions arise from:

- Solubility limitations : Use logP calculations (e.g., ClogP ~3.2) and co-solvency studies (DMSO/PEG 400) to improve bioavailability .

- Metabolic instability : LC-MS/MS identifies metabolites (e.g., acetyl hydrolysis) in microsomal assays. Structural modifications (e.g., replacing acetyl with trifluoroacetyl) enhance stability .

- Off-target effects : Chemoproteomics (e.g., affinity chromatography) identifies unintended protein targets .

Q. What advanced spectroscopic methods resolve ambiguities in tautomeric or conformational equilibria?

- Dynamic NMR : Detects slow-exchange tautomers (e.g., thiazole-thiol equilibria) via variable-temperature ¹H NMR.

- 2D NOESY : Confirms spatial proximity of substituents (e.g., acetyl to fluorobenzamide groups) in solution .

- Solid-state ¹³C NMR : Differentiates crystalline vs. amorphous forms, critical for polymorph screening .

Q. How does crystallographic data inform SAR (structure-activity relationship) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.